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Compound of Interest

Compound Name: PSI-6206-d1,13C,15N2

Cat. No.: B12369002

Comparative Pharmacokinetic Profile of PSI-
6206 in Rhesus Monkeys

An objective analysis of the pharmacokinetic properties of PSI-6206, a uridine nucleotide
analog, based on preclinical data from rhesus monkey studies. This guide provides a summary
of its formation from the parent compound PSI-6130, key pharmacokinetic parameters, and the
experimental methodology employed.

PSI-6206 is the deaminated metabolite of PSI-6130, a potent inhibitor of the hepatitis C virus
(HCV) NS5B polymerase.[1] Understanding the pharmacokinetic profile of PSI-6206 is crucial
for evaluating its potential therapeutic efficacy and safety. This guide consolidates available
data on the pharmacokinetics of PSI-6206 in rhesus monkeys following the administration of its
parent drug, PSI-6130.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of PSI-6130 and its
metabolite PSI-6206 in rhesus monkeys after a single 33.3 mg/kg dose of PSI-6130.
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Intravenous (IV) Oral Administration of PSI-
Parameter o .

Administration of PSI-6130 6130
PSI-6130
Bioavailability - 24.0% + 14.3%[2]
Mean Apparent Half-life (t%%) 4.54 + 3.98 h[2] 5.64 £ 1.13 h[2]
Mean Absorption Time (MAT) - 4.6 h[2]
% Dose Recovered in Urine

32.9% + 12.6%[2] 6.0% % 3.9%][2]
(Unchanged)
PSI-6206 (Metabolite)
% Dose Recovered in Urine

18.9% + 6.6%[2] 3.9% + 1.0%][2]

(as PSI-6206)

Total Bioavailability (PSI-6130

64% + 26%]2]
+ PSI-6206)

Experimental Protocols

The pharmacokinetic data presented above were derived from a single-dose study in rhesus
monkeys. The key aspects of the experimental methodology are outlined below.

Animal Model:
e The study was conducted in rhesus monkeys.[1][2]

e Animals were maintained in a facility accredited by the American Association for
Accreditation of Laboratory Animal Care, following the guidelines of the Animal Welfare Act
and the National Institutes of Health's "Guide for the Care and Use of Laboratory Animals".[1]

Dosing:

 Intravenous (IV) Administration: A single bolus dose of PSI-6130 at 33.3 mg/kg was
administered intravenously in 10 ml of sterile, pyrogen-free normal saline.[1]
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o Oral Administration: A single dose of PSI-6130 at 33.3 mg/kg was administered by gastric
intubation in 10 ml of water, followed by a 3 ml water flush.[1]

e Awashout period of at least 4 weeks was implemented between the oral and intravenous
dosing.[1]

Sample Collection and Analysis:

» Blood samples were collected at specified time points after drug administration to determine
the serum concentrations of PSI-6130 and PSI-6206.

» Urine samples were also collected to quantify the amount of unchanged parent drug and its
deaminated metabolite.[2]

e A noncompartmental pharmacokinetic analysis was performed on the serum data.[2]
Stability Studies:

o The stability of radiolabeled PSI-6130 was assessed in both monkey and human whole
blood at 37°C. The results indicated that PSI-6130 was stable for at least 8 hours.[1]

Visualizations

The following diagrams illustrate the metabolic activation of PSI-6130 and the mechanism of
action of its active triphosphate form.
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Metabolic activation of PSI-6130 to PSI-6206 and its active form.
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Mechanism of action of PSI-6206 triphosphate on HCV replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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